molecular formula C20H21ClN6O2S B2875553 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1396874-42-2

6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B2875553
CAS No.: 1396874-42-2
M. Wt: 444.94
InChI Key: LNDKEPJKBBBLQR-UHFFFAOYSA-N
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Description

6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a chemical compound of high interest in medicinal chemistry and drug discovery research. This synthetic molecule features a complex structure incorporating pyrimidine and pyridine rings linked by a sulfonylpiperazine group. Compounds with pyridinylpyrimidine cores have been identified as potent and selective inhibitors of various enzymatic targets, such as methionine aminopeptidases, which are essential for cellular function and are being explored in anticancer research . The specific structural motifs present in this compound, including the 2-aminopyrimidine group and the sulfonamide linker, are commonly found in molecules designed to modulate kinase activity. Kinases are a major class of drug targets for a range of diseases, suggesting this compound's potential utility as a key intermediate or candidate in the development of targeted therapies. Researchers can employ this chemical as a building block for synthesizing more complex derivatives or as a pharmacological tool for probing biological pathways in vitro. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2S/c1-15-23-19(25-18-8-4-5-9-22-18)14-20(24-15)26-10-12-27(13-11-26)30(28,29)17-7-3-2-6-16(17)21/h2-9,14H,10-13H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDKEPJKBBBLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution with Piperazine: The pyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine ring.

    Sulfonylation: The piperazine derivative is sulfonylated using 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine under conditions that facilitate nucleophilic substitution, such as heating in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under strong reducing conditions.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine":

General Information

  • The chemical compound "4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine" is used in scientific research. It has a molecular weight of approximately 397.89 g/mol. The compound includes functional groups that suggest potential pharmacological activity, particularly in the modulation of nucleoside transport systems.
  • This compound primarily targets Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide synthesis and the regulation of adenosine function. Inhibiting ENTs can disrupt nucleotide uptake, impacting biochemical pathways, including those involved in cancer treatment.

Potential Applications

  • Pharmaceuticals: It shows promise as an inhibitor of ENTs and its ability to modulate nucleotide transport makes it a candidate for developing treatments for cancer and other diseases where nucleotide metabolism plays a significant role. Its structural characteristics may allow for further modifications to enhance selectivity and potency against specific targets.
  • Inhibition of Protein Kinases: Pyrimidine-based compounds have been investigated for treating proliferative cell diseases and conditions including cancers . These compounds may inhibit multiple protein kinases .
  • Cancer Therapy: Inhibitors of CDKs and their associated cyclins are considered to be useful targets for cancer therapy . A new class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2amine derivatives are suitable for use in the prevention and/or treatment of proliferative cell diseases and conditions including cancers, and may inhibit cell proliferation by inhibiting the activity of CDK4 and /or CDK6 .
  • Antifungal Activity: Compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents have been synthesized for potential antifungal activity .

Research & Synthesis

  • The synthesis of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves several steps, and optimization for industrial production may involve continuous flow reactors and purification techniques like chromatography.
  • Interaction studies have demonstrated that this compound can effectively inhibit uridine uptake in cells expressing ENTs. The selectivity towards ENT1 and ENT2 can be fine-tuned by modifying substituents on the phenyl moiety adjacent to the piperazine ring.

Related Compounds

  • "this compound" has a molecular weight of 444.9 and the molecular formula C20H21ClN6O2S .
  • Other related compounds include:
    • 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine, with molecular weight 436.0 g/mol .
    • 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways critical for cell growth and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a broader class of pyrimidine derivatives with nitrogen-containing heterocycles. Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID (from Evidence) Core Structure Substituents Notable Features
Target Compound Pyrimidine - 4-(2-Chlorophenylsulfonyl)piperazine
- 2-Methyl
- N-(pyridin-2-yl)
Sulfonylpiperazine enhances pharmacokinetics; pyridinyl amine aids H-bonding
Compound 1 Pyrimidine + Thiophene - Thiophene-2-carboxamide
- Dichlorophenyl
- Methylamino pyrimidine
Thiophene and dichlorophenyl groups may improve lipophilicity and target binding
N-(2-Fluorophenyl)-... ( ) Pyrimidine - 2-Fluorophenylamino
- 4-Methoxyphenylaminomethyl
- 6-Methyl
Fluorine and methoxy groups influence electronic properties and crystal packing
4-Methyl-6-(piperidin-1-yl)... ( ) Pyrimidine - Piperidine
- 2-Amine
Piperidine instead of piperazine reduces steric bulk; simpler substituent profile
Compound in Imidazo[4,5-c]pyridine - Methylsulfonylpiperidine
- Isopropyl group
Fused imidazo-pyridine system may enhance binding to hydrophobic enzyme pockets

Key Observations :

  • The pyridin-2-yl amine group enables hydrogen bonding, akin to the fluorophenyl and methoxyphenyl groups in ’s compound, which stabilize crystal structures via intramolecular interactions .

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are absent, insights can be inferred from structurally related analogs:

  • Antimicrobial Activity : Pyrimidine derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit antibacterial and antifungal properties, suggesting the target compound’s 2-chlorophenylsulfonyl group may confer similar activity .
  • Kinase Inhibition Potential: Compounds with sulfonamide and pyridine motifs (e.g., ’s imidazo-pyridine) are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .
  • Metabolic Stability: Sulfonylated piperazines (as in the target compound) generally resist oxidative metabolism compared to non-sulfonylated analogs, enhancing half-life .

Biological Activity

The compound 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. Its structural features suggest that it may interact with various biological targets, notably nucleoside transporters and kinases, making it a candidate for therapeutic applications in cancer and other diseases.

Structural Characteristics

This compound features a piperazine ring and a pyrimidine moiety, along with a sulfonyl group that enhances its solubility and bioavailability. The presence of the 2-chlorophenyl substituent may influence its binding affinity and selectivity towards specific biological targets.

Component Structure Molecular Formula Molecular Weight
Compound NameThis compoundC16H18ClN5O2S397.86 g/mol

Research indicates that this compound primarily acts as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , which play a crucial role in nucleoside uptake and metabolism. By inhibiting ENTs, the compound can disrupt nucleotide synthesis pathways, potentially leading to therapeutic effects in cancer treatment by limiting the availability of nucleotides necessary for tumor growth and proliferation .

Key Findings

  • Nucleoside Transport Inhibition : Studies have shown that the compound effectively inhibits uridine uptake in cell lines expressing ENTs, particularly ENT1 and ENT2. This inhibition was observed to be dose-dependent, with significant effects noted at concentrations as low as 0.5 µM.
  • Selectivity Modulation : Structural modifications on the phenyl moiety adjacent to the piperazine ring can enhance selectivity towards specific ENTs, which is essential for minimizing off-target effects and improving therapeutic efficacy.

Biological Activity in Cancer Models

The compound has been evaluated for its anticancer properties in various preclinical models. Notably:

  • Cell Viability Assays : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 0.5 µM to 1 µM, indicating potent cytotoxicity against these cells .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels within cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Xenograft Model : In vivo studies using xenograft models of MDA-MB-231 breast cancer showed a significant reduction in tumor size (up to 75%) following treatment with the compound over a four-week period. Importantly, the treatment did not exhibit notable toxicity toward healthy tissues .
  • Non-Small Cell Lung Cancer (NSCLC) : Another study indicated that the compound could inhibit tumor growth in NSCLC models by targeting ENTs involved in nucleotide metabolism, suggesting its potential as a novel therapeutic agent in lung cancer management .

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